molecular formula C14H11NO2 B1589520 Methyl 9H-carbazole-2-carboxylate CAS No. 26000-33-9

Methyl 9H-carbazole-2-carboxylate

Cat. No. B1589520
CAS RN: 26000-33-9
M. Wt: 225.24 g/mol
InChI Key: WDNZNDZRMLZWNC-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-2-carboxylate is a chemical compound used in scientific research for its unique properties. It is a heterocyclic compound that contains a carbazole ring and a methyl ester group. This molecule has gained significant attention due to its potential applications in various fields of research, including organic synthesis, material science, and medicinal chemistry.

Scientific Research Applications

Biodegradation and Bacterial Transformation

Methyl 9H-carbazole-2-carboxylate and its derivatives have been studied for their interactions with bacteria, particularly in the context of biodegradation. For instance, Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, was found to accumulate certain products during the incubation with 9-methyl-9H-carbazole, indicating a bacterial biotransformation pathway (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Synthesis of Alkaloids and Compounds

Significant research has gone into the synthesis of various carbazole alkaloids using methyl 9H-carbazole-2-carboxylate. For example, a gram-scale synthesis of several dioxygenated carbazole alkaloids, including methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, was achieved through Au-catalyzed cyclization reactions (Ma, Dai, Qiu, Fu, & Ma, 2014).

Antimicrobial Applications

9H-carbazole derivatives, prepared using methyl 9H-carbazole-2-carboxylate as a precursor, have shown promise as antimicrobial agents. These derivatives have undergone testing and evaluation for their effectiveness in combating microbial threats (Salih, Salimon, & Yousif, 2016).

Cancer Research and Drug Development

Carbazole derivatives, including those related to methyl 9H-carbazole-2-carboxylate, have been synthesized and evaluated for their potential in cancer treatment. Research has focused on developing compounds with high cytotoxicity for cultured cancer cells and promising antitumor activity (Jasztold-Howorko et al., 1994).

Photophysical and Material Applications

Methyl 9H-carbazole-2-carboxylate derivatives have also been utilized in the development of materials with special photophysical properties. For example, fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers with multiple LCSTs (Lower Critical Solution Temperatures) were designed for specific applications (Lessard, Ling, & Maríc, 2012).

properties

IUPAC Name

methyl 9H-carbazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNZNDZRMLZWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461636
Record name Methyl 9H-carbazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9H-carbazole-2-carboxylate

CAS RN

26000-33-9
Record name Methyl 9H-carbazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
YY Du, LM Han, LW Guo, ZC She, J Cui… - … journal for reviews …, 2020 - scholar.archive.org
… Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate chemosensor has been applied for the unique recognition of Ce3+. A moderate association constant of K= 2.419 × 105 L mol …
Number of citations: 2 scholar.archive.org
E Fidesser, N Haider, R Jbara - 2002 - arkat-usa.org
Regioselective hydrolysis of dimethyl 1-methyl-9H-carbazole-2, 3-dicarboxylate permits functionalisation of the carbazole skeleton in position 3 by conversion of the carboxylic acid 2 …
Number of citations: 10 www.arkat-usa.org
CJ Moody, P Shah - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
The first synthesis of the carbazole alkaloids carbazomycins A and B (1) is described. The key step is the regioselective Diets-Alder reaction between 1-methylpyrano[3,4-b]indol-3-one (…
Number of citations: 71 pubs.rsc.org
W Huang, Z Gao, Z Zhang, W Fang, Z Wang, Z Wan… - Bioorganic …, 2021 - Elsevier
… Compound ethyl 1-methyl-9H-carbazole-2-carboxylate 4a: MS (ESI) m/z calcd for C 16 H 16 NO 2 [M + H] + 254.1, found 254.3. Compound ethyl 1,9-dimethyl-9H-carbazole-2-…
Number of citations: 12 www.sciencedirect.com
CJ Moody, P Shah - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… The ether extract was dried (MgSO,) and evaporated to give a mixture of ethyl 1 -methyl-9H-carbazole-2-carboxylate (9b) and ethyl 1 -methyl9H-carbazole-3-carboxylate (8b) (1.3: 1; 38 …
Number of citations: 34 pubs.rsc.org
SH Watterson, GV De Lucca, Q Shi… - Journal of Medicinal …, 2016 - ACS Publications
… -8-carbamoyl-6-methyl-9H-carbazole-2-carboxylate (0.908 g, … -8-carbamoyl-6-methyl-9H-carbazole-2-carboxylate (0.366 g, … -8-carbamoyl-6-methyl-9H-carbazole-2-carboxylate (0.500 g, …
Number of citations: 116 pubs.acs.org
CJ Moody - Journal of the Chemical Society, Perkin Transactions 1, 1985 - pubs.rsc.org
The pyrano[3,4-b] indol-3-ones (13a,b), stable synthetic analogues of indole-2,3-quinodimethanes, undergo Diels–Alder reactions with acetylenes to give, with concomitant loss of …
Number of citations: 50 pubs.rsc.org
F Wu, W Huang, Yiliqi, J Yang… - Advanced Synthesis & …, 2018 - Wiley Online Library
Benzo[α]carbazoles were synthesized from 2‐phenylindoles and α‐bromoacetaldehyde using bismuth trichloride as a catalyst. The reaction was triggered by a bismuth trichloride‐…
Number of citations: 26 onlinelibrary.wiley.com
S Yuan, G Guerra Faura, HE Areheart, NE Peulen… - Molecules, 2022 - mdpi.com
… 2,2,2-Trifluoroethyl 3-ethyl-1-hydroxy-9-methyl-9H-carbazole-2-carboxylate (5ac): Prepared following general procedure B using DHF 3ac (108 mg, 0.272 mmol) and Al(OTf) 3 (13 mg, …
Number of citations: 2 www.mdpi.com
CJ Moody, KF Rahimtoola - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
The pyrano[4,3-b]indol-3-ones (7) are stable indole-2,3-quinodimethane type dienes, which undergo Diels–Alder reaction with alkynes to give, after loss of carbon dioxide, carbazoles. …
Number of citations: 65 pubs.rsc.org

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